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Compound of Interest

2-Bromo-4-methoxyphenylacetic
Compound Name: d
aci

cat. No.: B1276812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Bromo-4-
methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical
compounds. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic profiles, complete with experimental protocols and data interpretation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from 1H NMR and 13C
NMR spectroscopy for 2-Bromo-4-methoxyphenylacetic acid.

Table 1: 1H NMR Spectroscopic Data for 2-Bromo-4-
methoxyphenylacetic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.56 S 2H CH2
3.89 S 3H OCH3
6.86 d 1H Ar-H
7.19 dd 1H Ar-H
7.48 d 1H Ar-H

Solvent: CDCI3

Table 2: 13C NMR Spectroscopic Data for 2-Bromo-4-
methoxyphenylacetic acid.[1]

Chemical Shift (8) ppm Assighment
39.9 CH2

56.5 OCH3

111.9 Ar-C

112.2 Ar-C

127.0 Ar-C

129.6 Ar-C

134.6 Ar-C

155.5 Ar-C

178.0 C=0

Solvent: CDCI3

Table 3: Infrared (IR) Spectroscopy Data for 2-Bromo-4-

methoxyphenylacetic acid
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While a specific experimental spectrum for 2-Bromo-4-methoxyphenylacetic acid is not
readily available in the searched literature, the expected characteristic absorption bands based
on its functional groups are presented below.

Wavenumber (cm-1) Functional Group Vibration Mode
3300-2500 (broad) O-H (Carboxylic Acid) Stretching
3100-3000 C-H (Aromatic) Stretching
2950-2850 C-H (Aliphatic) Stretching
1710-1680 C=0 (Carboxylic Acid) Stretching
1600-1475 C=C (Aromatic) Stretching
1250-1000 C-O (Aryl ether) Stretching
~800-600 C-Br Stretching

Experimental Protocols
Synthesis of 2-Bromo-4-methoxyphenylacetic acid.[1]

A solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml) was added dropwise
over 30 minutes to a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial
acetic acid (60 ml). The reaction mixture was stirred at room temperature for an additional 60
minutes. Subsequently, the mixture was poured into 500 ml of ice-water, leading to the
formation of a pale yellow, turbid mixture. This mixture was stirred for 10 minutes, and the
resulting solid was collected by filtration. The solid was washed with ice-water (3 x 10 ml), air-
dried for 20 minutes, and then recrystallized from hot xylene to yield 2-Bromo-4-
methoxyphenylacetic acid as a white crystalline powder.

NMR Spectroscopy

A sample of 2-Bromo-4-methoxyphenylacetic acid (approximately 5-10 mg) was dissolved in
deuterated chloroform (CDCI3, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube.
1H and 13C NMR spectra were recorded on a standard NMR spectrometer. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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FT-IR Spectroscopy

The FT-IR spectrum of 2-Bromo-4-methoxyphenylacetic acid can be obtained using the KBr
pellet method. A small amount of the finely ground solid sample is mixed with dry potassium
bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin,
transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer, typically in the range of 4000-400 cm-1.

Mandatory Visualizations
Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Bromo-4-

methoxyphenylacetic acid.
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Synthesis of 2-Bromo-4-methoxyphenylacetic Acid

Reactants

4-methoxyphenylacetic acid Bromine Acetic Acid

Prog¢ess

Mixing and Stirring

0 min dropwise

Reaction at RT

0 min

Precipitation in Ice-Water

;

Filtration

;

Washing with Ice-Water

y

Air Drying

y

Recrystallization from Xylene

Progluct

2-Bromo-4-methoxyphenylacetic acid
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Spectroscopic Analysis Workflow

Purified Compound

NMR Spectroscopy

Data Analysis and Interpretation

Structure Elucidation
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-
methoxyphenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1276812#spectroscopic-data-nmr-ir-for-2-bromo-
4-methoxyphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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